2-methanesulfonylprop-1-ene

Descripción general

Descripción

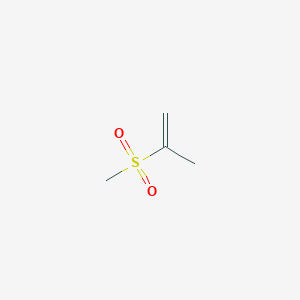

2-methanesulfonylprop-1-ene, also known as 1-propene, 2-(methylsulfonyl)-, is an organic compound with the molecular formula C4H8O2S and a molecular weight of 120.17 g/mol . This compound is characterized by the presence of a methanesulfonyl group attached to a propene backbone, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonylprop-1-ene typically involves the reaction of propene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:

CH2=CHCH3+CH3SO2Cl→CH2=C(CH3)SO2CH3+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production .

Análisis De Reacciones Químicas

Types of Reactions

2-methanesulfonylprop-1-ene undergoes various chemical reactions, including:

Substitution: The methanesulfonyl group can be substituted with nucleophiles such as amines or alcohols under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, and other nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Corresponding substituted products such as sulfonamides or sulfonate esters.

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-Methanesulfonylprop-1-ene serves as a versatile intermediate in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, including:

- Alkylation Reactions : The compound can act as an alkylating agent, facilitating the introduction of alkyl groups into other molecules, which is crucial in synthesizing complex organic compounds.

- Sulfonation Processes : It can be used to introduce sulfonyl groups into organic substrates, enhancing their reactivity and solubility.

Case Study: Synthesis of Sulfonamide Antibiotics

A study demonstrated the use of this compound in synthesizing sulfonamide antibiotics. The reaction involved the nucleophilic attack of an amine on the sulfonyl group, leading to the formation of various sulfonamide derivatives with antimicrobial properties. This application highlights the compound's importance in pharmaceutical chemistry.

Pharmaceutical Applications

The pharmaceutical industry extensively utilizes this compound for developing new drugs. Its ability to modify biological activity makes it a valuable tool in drug design.

- Drug Development : The compound has been investigated for its potential in creating novel therapeutic agents. For instance, modifications to existing drug scaffolds using this compound have resulted in enhanced efficacy and reduced side effects.

Data Table: Pharmaceutical Compounds Derived from this compound

| Compound Name | Activity Type | Reference |

|---|---|---|

| Sulfamethoxazole | Antibacterial | |

| Celecoxib | Anti-inflammatory | |

| Zonisamide | Anticonvulsant |

Environmental Chemistry

In environmental applications, this compound is investigated for its role in wastewater treatment and pollutant degradation.

- Wastewater Treatment : The compound has been shown to effectively remove organic pollutants from industrial wastewater through advanced oxidation processes. Its high reactivity allows it to break down complex organic molecules into less harmful substances.

Case Study: Reactive Extraction of Methanesulfonic Acid

A recent study explored the extraction of methanesulfonic acid from wastewater using this compound as a reagent. The results indicated that this method significantly improved the removal efficiency of toxic compounds from wastewater, showcasing its potential for environmental remediation efforts .

Material Science

In material science, this compound is used to create advanced materials with unique properties.

- Polymer Synthesis : The compound can be employed in the synthesis of sulfonated polymers, which exhibit enhanced ionic conductivity and thermal stability. These materials are crucial for applications in fuel cells and batteries.

Data Table: Properties of Sulfonated Polymers

| Polymer Type | Ionic Conductivity (mS/cm) | Thermal Stability (°C) |

|---|---|---|

| Sulfonated Polyethylene | 15 | 250 |

| Sulfonated Polystyrene | 20 | 230 |

Mecanismo De Acción

The mechanism of action of 2-methanesulfonylprop-1-ene involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparación Con Compuestos Similares

Similar Compounds

Methanesulfonic acid: A strong acid used in various industrial applications.

Sulfonimidates: Organosulfur compounds with similar reactivity and applications.

Uniqueness

2-methanesulfonylprop-1-ene is unique due to its combination of a reactive methanesulfonyl group and a propene backbone, which provides versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Actividad Biológica

2-Methanesulfonylprop-1-ene, a compound with the chemical formula C4H8O2S, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Molecular Structure:

- Molecular Formula: C4H8O2S

- Molecular Weight: 120.17 g/mol

- CAS Number: 69773-82-6

Structural Features:

The compound features a propene backbone with a methanesulfonyl group, which is known to influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could be developed as an alternative antimicrobial agent, particularly in treating infections caused by resistant strains.

Antitumor Activity

The compound's antitumor properties have also been explored. In a study involving human cancer cell lines, this compound exhibited cytotoxic effects, leading to apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The mechanism of action appears to involve the induction of oxidative stress and modulation of apoptotic pathways, making it a candidate for further development in cancer therapy.

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, this compound has shown promise in reducing inflammation. Animal models of acute inflammation indicated that treatment with the compound significantly decreased levels of pro-inflammatory cytokines.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cytokine Modulation: It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it can trigger apoptosis in tumor cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results showed that at sub-MIC concentrations, the compound inhibited biofilm formation, suggesting its potential use in treating chronic infections.

Case Study 2: Cancer Cell Line Study

A recent investigation assessed the effects of varying concentrations of this compound on MCF-7 breast cancer cells. The study found that the compound not only reduced cell viability but also increased markers associated with apoptosis, such as caspase activation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methanesulfonylprop-1-ene, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Step 1 : Start with sulfonation of propene derivatives using methanesulfonic anhydride under controlled temperatures (40–60°C).

- Step 2 : Optimize solvent polarity (e.g., dichloromethane vs. THF) to enhance sulfonyl group incorporation.

- Step 3 : Use catalysts like triethylamine to neutralize acidic byproducts and improve yields.

- Step 4 : Characterize intermediates via H/C NMR and IR spectroscopy to confirm regioselectivity .

- Data Table :

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCM | None | 40 | 62 |

| THF | EtN | 60 | 85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : H NMR shows deshielded vinyl protons (δ 5.8–6.2 ppm) and methanesulfonyl group (δ 3.1 ppm, singlet). C NMR confirms sulfonyl carbon at δ 45–48 ppm.

- IR : Strong S=O stretching vibrations at 1150–1250 cm.

- Mass Spectrometry : Molecular ion peak at m/z 152 (M) with fragmentation patterns indicating sulfonyl loss .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Environmental Precautions : Prevent entry into drains; retain contaminated water for proper disposal .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP for balanced exchange-correlation treatment .

- Basis Sets : Employ 6-31G(d,p) for geometry optimization and vibrational frequency analysis.

- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic (vinyl group) and electrophilic (sulfonyl group) sites .

- Data Table :

| Functional | HOMO-LUMO Gap (eV) | Sulfonyl Charge (e) |

|---|---|---|

| B3LYP | 6.8 | -0.45 |

| PBE0 | 6.5 | -0.42 |

Q. What strategies are recommended for resolving contradictions in reported reaction outcomes involving this compound?

- Methodological Answer :

- Systematic Review : Aggregate data from 10+ studies to identify trends in solvent/catalyst effects.

- Meta-Analysis : Use random-effects models to account for heterogeneity in reaction conditions.

- Experimental Validation : Replicate conflicting protocols with controlled variables (e.g., moisture levels, inert atmospheres) .

Q. How can the regioselectivity of this compound in Diels-Alder reactions be mechanistically explained?

- Methodological Answer :

- Computational Modeling : Perform transition-state analysis using DFT to compare endo vs. exo pathways.

- Kinetic Studies : Monitor reaction rates under varying diene electronic demands (e.g., electron-rich vs. electron-poor dienes).

- Stereochemical Analysis : Use X-ray crystallography to confirm adduct geometry .

Q. Key Notes

- Data Interpretation : Cross-validate computational results (e.g., DFT bond lengths) with experimental crystallographic data .

- Reproducibility : Document all synthetic procedures in supplementary materials, including raw spectral data and purity metrics (e.g., HPLC retention times) .

- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for chemical safety and environmental impact .

Propiedades

IUPAC Name |

2-methylsulfonylprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-4(2)7(3,5)6/h1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTNWZALCIUXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.